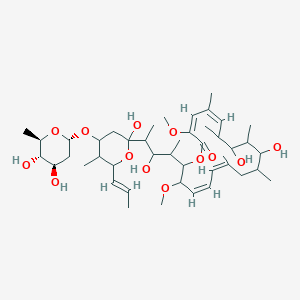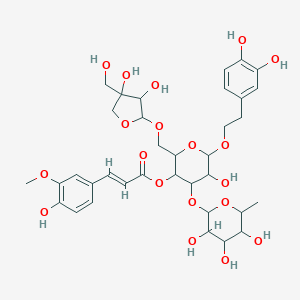
Cholestan-3,6-diyl disulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cholestan-3,6-diyl disulfate is a compound that has recently gained attention in the field of scientific research due to its potential therapeutic properties. This molecule is a derivative of cholesterol and has been found to exhibit various biological activities.
Applications De Recherche Scientifique
Cholestan-3,6-diyl disulfate has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and reduce the expression of genes involved in inflammation. It has also been found to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, this compound has been shown to improve glucose metabolism and increase insulin sensitivity.
Mécanisme D'action
The mechanism of action of Cholestan-3,6-diyl disulfate is not fully understood. However, it is believed that the compound exerts its biological effects by modulating various signaling pathways. For example, it has been shown to inhibit the NF-κB pathway, which is involved in inflammation, and activate the AMPK pathway, which is involved in glucose metabolism.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, this compound has been shown to improve glucose metabolism by increasing the expression of GLUT4 and reducing insulin resistance.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Cholestan-3,6-diyl disulfate in lab experiments is that it is relatively easy to synthesize and purify. Additionally, the compound has been shown to exhibit various biological activities, making it a promising candidate for further research. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for the research on Cholestan-3,6-diyl disulfate. One area of interest is the development of novel therapeutic agents based on this compound. Another direction is to further investigate the mechanism of action and identify specific molecular targets. Additionally, research can be conducted to study the potential side effects and toxicity of this compound. Finally, studies can be conducted to investigate the effects of this compound on other diseases, such as neurodegenerative diseases and cardiovascular diseases.
Conclusion:
In conclusion, this compound is a compound that has shown promise in various scientific research applications. Its anti-inflammatory, anti-cancer, and anti-diabetic effects make it a promising candidate for further research. While the mechanism of action is not fully understood, there are several future directions for research on this compound. Overall, this compound is an exciting area of research with the potential to lead to the development of novel therapeutic agents.
Méthodes De Synthèse
Cholestan-3,6-diyl disulfate can be synthesized by the reaction of cholesterol with sulfuric acid under specific conditions. The reaction yields a mixture of products, and the desired compound can be isolated by column chromatography. The purity of the compound can be confirmed by using analytical techniques such as NMR and Mass Spectrometry.
Propriétés
Numéro CAS |
141677-53-4 |
|---|---|
Formule moléculaire |
C27H46Na2O8S2 |
Poids moléculaire |
608.8 g/mol |
Nom IUPAC |
disodium;[(3S,5S,6S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-6-yl] sulfate |
InChI |
InChI=1S/C27H48O8S2.2Na/c1-17(2)7-6-8-18(3)21-9-10-22-20-16-25(35-37(31,32)33)24-15-19(34-36(28,29)30)11-13-27(24,5)23(20)12-14-26(21,22)4;;/h17-25H,6-16H2,1-5H3,(H,28,29,30)(H,31,32,33);;/q;2*+1/p-2/t18-,19+,20+,21-,22+,23+,24-,25+,26-,27-;;/m1../s1 |
Clé InChI |
LSZOEUUICRWOTO-JFEUVQKDSA-L |
SMILES isomérique |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4)OS(=O)(=O)[O-])C)OS(=O)(=O)[O-])C.[Na+].[Na+] |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)OS(=O)(=O)[O-])C)OS(=O)(=O)[O-])C.[Na+].[Na+] |
SMILES canonique |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)OS(=O)(=O)[O-])C)OS(=O)(=O)[O-])C.[Na+].[Na+] |
Synonymes |
5 alpha-cholestan-3 beta,6 alpha-diyl disulfate cholest-3,6-di-SO4 cholestan-3,6-diyl disulfate cholestan-3,6-diyl disulfate, disodium salt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(2,4-dimethylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B233959.png)

![2-(4-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B233966.png)
![(4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-5-hydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B233967.png)
![N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide](/img/structure/B233979.png)
![3-iodo-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide](/img/structure/B233980.png)
![4-ethyl-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B233986.png)

![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-iodobenzamide](/img/structure/B234002.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-methylbenzamide](/img/structure/B234009.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]butanamide](/img/structure/B234014.png)

![[1-Methyl-2-(6-methylhept-5-en-2-yl)-6-oxo-5-oxatricyclo[6.3.1.04,12]dodecan-9-yl] acetate](/img/structure/B234016.png)